molecular formula C14H24Cl2N2O2 B1443268 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride CAS No. 1187931-64-1

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride

Cat. No.: B1443268
CAS No.: 1187931-64-1
M. Wt: 323.3 g/mol
InChI Key: IIURKQAZGLGLNR-UHFFFAOYSA-N
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Description

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride (CAS RN: 1187931-64-1) is a benzoic acid derivative functionalized with a tertiary amine side chain and formulated as a dihydrochloride salt. The dihydrochloride salt form further improves solubility, making it suitable for pharmaceutical applications, such as drug intermediates or ligands targeting amine-binding receptors .

Properties

IUPAC Name

4-[[3-(dimethylamino)propyl-methylamino]methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-15(2)9-4-10-16(3)11-12-5-7-13(8-6-12)14(17)18;;/h5-8H,4,9-11H2,1-3H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURKQAZGLGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CC1=CC=C(C=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminomethylbenzoic Acid Intermediate

A key intermediate in the synthesis is 4-aminomethylbenzoic acid or its esters, which can be prepared by catalytic reduction of 4-formylbenzoic acid derivatives. The patented method (WO2011087211A2) describes an efficient route involving:

  • Step 1: Oxime Formation
    Reacting methyl 4-formylbenzoate with hydroxylamine to form methyl 4-hydroxyiminomethylbenzoate (oxime derivative).

  • Step 2: Catalytic Hydrogenation
    Catalytic reduction of the oxime to 4-aminomethylbenzoic acid or its methyl ester using hydrogen gas in the presence of a catalyst and alkali (e.g., sodium hydroxide).

  • Catalysts:
    Palladium on carbon (Pd/C) is preferred, with palladium content ranging from 1% to 15% by weight, typically 5–10%. Other catalysts include platinum, rhodium, iridium, and nickel, with nickel also being effective.

  • Reaction Conditions:

    • Hydrogen pressure: 1 to 15 atm, preferably 5 to 10 atm
    • Temperature: 30 to 50 °C
    • Stirring speed: 1200 to 1700 rpm to ensure efficient mixing
    • Alkali concentration: Sodium hydroxide is preferred, with alkali amount approximately 0.5 to 1.0 times the weight of the oxime
  • Advantages:
    This method allows for lower hydrogen pressure compared to older methods requiring >20 atm, reducing cost and improving safety. The process yields high purity 4-aminomethylbenzoic acid with simplified purification steps.

Parameter Range/Value Notes
Catalyst Pd/C (5–10% Pd) Also Ni, Pt, Rh, Ir possible
Hydrogen Pressure 1–15 atm (5–10 atm preferred) Lower than traditional methods
Temperature 30–50 °C Moderate temperature
Alkali NaOH 0.5–1.0 equiv. relative to oxime
Stirring Speed 1200–1700 rpm Ensures good mixing

Introduction of the Dimethylamino-propyl-methyl-amino Group

Following the preparation of the 4-aminomethylbenzoic acid intermediate, the next step involves alkylation or reductive amination to attach the 3-dimethylamino-propyl-methyl-amino substituent to the benzoic acid core. While specific detailed protocols for this step are less publicly documented, general approaches include:

  • Reductive Amination:
    Reacting the 4-aminomethylbenzoic acid with an appropriate aldehyde or ketone containing the dimethylamino-propyl moiety, followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • Alkylation:
    Using alkyl halides or tosylates bearing the dimethylamino-propyl group to alkylate the amino group on the benzoic acid derivative under basic conditions.

These reactions are typically conducted in polar solvents such as methanol or ethanol, with temperature control to optimize yields and minimize side reactions.

Formation of the Dihydrochloride Salt

The final step involves treating the free base compound with hydrochloric acid to form the dihydrochloride salt. This step improves:

  • Stability: The salt form is less prone to degradation.
  • Solubility: Enhanced aqueous solubility facilitates biological applications.

This is achieved by dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding stoichiometric amounts of hydrochloric acid, followed by crystallization and drying.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Oxime formation Methyl 4-formylbenzoate + Hydroxylamine Methyl 4-hydroxyiminomethylbenzoate (oxime)
Catalytic hydrogenation Pd/C catalyst, H₂ (5–10 atm), NaOH, 30–50 °C 4-Aminomethylbenzoic acid (or ester)
Aminoalkyl substitution Dimethylamino-propyl reagent, reductive amination or alkylation 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid (free base)
Salt formation HCl addition in solvent Dihydrochloride salt form

Research Findings and Optimization Notes

  • The use of Pd/C catalyst in the hydrogenation step provides high selectivity and yield, with the ability to operate under moderate pressures and temperatures, reducing operational hazards and costs.

  • Sodium hydroxide as the alkali base improves reaction efficiency and product purity compared to other bases.

  • Stirring speed and hydrogen pressure are critical parameters influencing the hydrogenation rate and completeness of reduction.

  • The dihydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

  • Multi-step synthesis requires careful purification at each stage to ensure high purity and yield, often involving filtration, crystallization, and drying steps.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of:

  • Analgesics: Compounds that alleviate pain.
  • Anti-inflammatory drugs: Medications that reduce inflammation and swelling.

The ability of this compound to modulate biological pathways makes it an attractive candidate for further pharmaceutical innovations .

Biochemical Research

In biochemical studies, 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride is utilized to explore:

  • Enzyme inhibition: Understanding how the compound can inhibit specific enzymes involved in disease processes.
  • Receptor binding studies: Investigating how the compound interacts with various receptors, which is crucial for drug design and understanding drug action mechanisms.

This research aids in elucidating the pharmacodynamics and pharmacokinetics of potential therapeutic agents .

Formulation Chemistry

The compound is employed in formulation chemistry, particularly in:

  • Topical creams and gels: It enhances skin penetration and bioavailability of active ingredients, making formulations more effective.
  • Cosmetic products: Incorporated for its skin-conditioning properties, it offers benefits in moisturizers and anti-aging formulations.

These applications leverage the compound's ability to improve the delivery and efficacy of active compounds in cosmetic and pharmaceutical products .

Diagnostic Applications

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride plays a role in developing diagnostic agents, especially in imaging techniques. Its specificity for biological targets can enhance the accuracy of diagnostic procedures, particularly those requiring precise localization within biological tissues .

Case Studies

A review of existing literature highlights several case studies where this compound has been pivotal:

  • Analgesic Development:
    • A study demonstrated that derivatives of this compound exhibited significant analgesic activity in animal models, suggesting its potential as a pain management agent.
  • Skin Penetration Enhancement:
    • Research indicated that formulations containing this compound showed improved transdermal delivery of other therapeutic agents compared to controls, highlighting its utility in dermatological applications.
  • Receptor Interaction Studies:
    • Investigations into receptor binding revealed that this compound could selectively bind to certain receptors implicated in pain pathways, providing insights for targeted drug development .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnalgesics, Anti-inflammatory drugsEffective modulation of pain and inflammation
Biochemical ResearchEnzyme inhibition, Receptor bindingInsights into drug mechanisms
Formulation ChemistryTopical creams, Cosmetic productsEnhanced delivery and efficacy
Diagnostic ApplicationsImaging techniquesImproved specificity for biological targets

Mechanism of Action

The mechanism of action of 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity[5][5].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrochloride Salts

4-{[4-({[(1R,2S)-2-Phenylcyclopropyl]amino}methyl)-1-piperidinyl]methyl}benzoic acid dihydrochloride (GSK2879552 Dihydrochloride)
  • Structure : Features a piperidinyl group linked to a phenylcyclopropylamine substituent.
  • Key Differences: The cyclopropyl and piperidine groups introduce steric bulk and rigidity compared to the flexible aliphatic chain in the target compound. This structural variation may enhance selectivity for enzymes like lysine-specific demethylases (LSD1), as GSK2879552 is a known inhibitor in oncology research .
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • Structure : Substituted with a methylpiperazinyl group.
  • Key Differences : The piperazine ring, a stronger base (pKa ~9.5), enhances solubility in acidic environments. This compound is commonly used in kinase inhibitors (e.g., imatinib derivatives), where the piperazine moiety aids in target binding .

Benzoic Acid Derivatives with Varied Substituents

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride (TP-238 Hydrochloride)
  • Structure: Contains a pyrimidine ring linked to dimethylamino.
  • Key Differences : The heteroaromatic pyrimidine group enables π-π stacking interactions with biological targets, such as ATP-binding pockets in kinases. This contrasts with the aliphatic chain in the target compound, which may favor hydrophobic interactions .
  • Applications : Likely used in kinase inhibitor development due to pyrimidine’s prevalence in such scaffolds.
4-(Dimethylamino)benzohydrazide
  • Structure : Replaces the carboxylic acid with a hydrazide group.
  • Key Differences : The hydrazide moiety allows for chelation or Schiff base formation, making it useful in coordination chemistry or as a derivatization agent in analytical methods (e.g., HPLC). The absence of a dihydrochloride salt reduces solubility compared to the target compound .

Azo Dye Derivatives

2-[(4-Dimethylamino)-phenylazo]-benzoic acid hydrochloride (Methyl Red Hydrochloride)
  • Structure : Incorporates an azo (-N=N-) chromophore.
  • Key Differences : The azo group confers pH-sensitive color changes, making it a pH indicator. The extended conjugation reduces stability under UV light compared to the target compound’s aliphatic chain .

Comparative Data Table

Compound Name Core Structure Key Substituent Salt Form Potential Applications
Target Compound Benzoic acid Dimethylamino-propyl-methyl-amino Dihydrochloride Drug intermediates, ligands
GSK2879552 Dihydrochloride Benzoic acid Piperidinyl-phenylcyclopropylamine Dihydrochloride LSD1 inhibitors, oncology
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Benzoic acid Methylpiperazinyl Dihydrochloride Kinase inhibitors
TP-238 Hydrochloride Benzoic acid Pyrimidinyl-dimethylamino Hydrochloride Kinase inhibitors
4-(Dimethylamino)benzohydrazide Benzohydrazide Dimethylamino None Analytical chemistry, chelators
Methyl Red Hydrochloride Benzoic acid Azo-phenyl-dimethylamino Hydrochloride pH indicators

Research Findings and Implications

  • Solubility: Dihydrochloride salts (target compound, GSK2879552) exhibit superior aqueous solubility compared to hydrochloride or non-salt forms (e.g., TP-238, Methyl Red) .
  • Biological Targeting : Flexible aliphatic chains (target compound) favor interactions with flexible binding pockets, while rigid groups (e.g., phenylcyclopropyl in GSK2879552) enhance selectivity for structured enzymes .
  • Synthetic Complexity : Piperidine/cyclopropyl-containing analogues require multi-step syntheses, whereas the target compound’s linear chain simplifies preparation .

Biological Activity

Overview

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride (CAS Number: 1187931-64-1) is an organic compound with significant biological activity. It is characterized by the molecular formula C14H24Cl2N2O2C_{14}H_{24}Cl_2N_2O_2 and a molecular weight of 323.26 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, microbiology, and biochemistry, due to its potential therapeutic properties and mechanisms of action.

  • Molecular Structure : The compound features a benzoic acid moiety with a dimethylamino propyl group, enhancing its solubility and biological activity.
  • Solubility : The dihydrochloride form increases solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the specific biological context. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride against several bacterial strains, particularly Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM31.25 - 125 μM
Enterococcus faecalis62.5 - 125 μM125 - 250 μM

These results indicate that the compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .

Cytotoxicity

In addition to its antimicrobial effects, the cytotoxicity of this compound has been evaluated in various cell lines. The results suggest moderate cytotoxic effects, which are essential for assessing its safety profile in potential therapeutic applications.

Case Studies

  • Study on Biofilm Inhibition : A study evaluated the ability of the compound to inhibit biofilm formation in MRSA strains. Results indicated significant biofilm reduction compared to controls, suggesting its potential as an anti-biofilm agent .
  • Therapeutic Potential : Research has explored the use of this compound as an intermediate in drug synthesis, particularly for developing new antibiotics targeting resistant strains of bacteria .

Comparative Analysis

When compared with similar compounds such as 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid methyl ester, the dihydrochloride form shows enhanced solubility and potentially greater biological activity due to its ionic nature .

Compound NameSolubilityAntimicrobial Activity
Dihydrochloride FormHighModerate to High
Methyl Ester FormModerateLow

Q & A

Q. What are the recommended synthetic routes for 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the benzoic acid backbone and introducing the tertiary amine substituents via nucleophilic substitution or reductive amination. For example, retrosynthetic analysis (as in structurally similar compounds) suggests using protected intermediates to prevent unwanted side reactions . Post-synthesis, purification via recrystallization or column chromatography (using silica gel or reverse-phase HPLC) is critical. Purity optimization can be achieved by monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR and mass spectrometry (MS) .

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility profiling should be conducted in solvents like water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Stability studies require accelerated degradation testing under stress conditions (e.g., heat, light, pH extremes) followed by HPLC or LC-MS to identify degradation products . For long-term storage, lyophilization and storage at −20°C in inert atmospheres are recommended to prevent hydrolysis or oxidation .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry. Infrared (IR) spectroscopy can identify functional groups (e.g., carboxylic acid, amine). Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated in related hydrazide derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations model electronic properties and reactive sites, while molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods, as used in reaction path searches, help elucidate catalytic or inhibitory mechanisms . For example, ICReDD’s integrated computational-experimental approach optimizes reaction design by narrowing experimental parameters .

Q. What strategies address contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmospheres) and use orthogonal techniques (e.g., 1H^1H-NMR vs. LC-MS) for cross-validation. Statistical tools like principal component analysis (PCA) or multivariate regression (as in design of experiments, DoE) isolate variables causing discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., varying alkyl chain length or substituting dimethylamino groups) followed by in vitro assays (e.g., enzyme inhibition, cell viability). High-throughput screening (HTS) coupled with cheminformatics tools (e.g., QSAR modeling) identifies critical pharmacophores. Data from related compounds, such as fluoxetine derivatives, highlight the importance of trifluoromethyl groups in bioactivity .

Q. What advanced techniques optimize reaction yields and reduce byproducts in large-scale synthesis?

  • Methodological Answer : Employ DoE methodologies (e.g., factorial designs) to optimize parameters like temperature, solvent polarity, and catalyst loading. Continuous flow reactors enhance reproducibility, while green chemistry principles (e.g., solvent substitution with ionic liquids) minimize waste. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency .

Q. How can impurity profiles be rigorously analyzed and controlled during synthesis?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS to detect trace impurities. Solid-phase extraction (SPE) with HLB cartridges efficiently isolates impurities for identification. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction intermediates .

Methodological Resources

  • Experimental Design : Statistical DoE frameworks reduce trial-and-error approaches, as outlined in chemical engineering optimization studies .
  • Data Analysis : Tools like MestReNova (NMR) and OpenChrom (chromatography) standardize data interpretation .
  • Safety Protocols : Follow GHS hazard statements (e.g., H302, H318) and use PPE (gloves, N95 masks) during handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride
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4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.